Defined Mass Spectrometric Signature: Precise +1 Da Shift Versus Unlabeled and Multi-Deuterated Analogs
D-Galactose-d provides a predictable +1 Da mass shift (M+1) relative to unlabeled D-Galactose, a feature that is essential for its use as an internal standard in quantitative LC-MS assays . This is a significant point of differentiation from multi-deuterated (e.g., D-Galactose-d2) or 13C-labeled (e.g., D-Galactose-13C6) analogs, which produce larger mass shifts (M+2, M+6, etc.) that can overlap with other naturally occurring isotopologues, complicating spectral interpretation [1]. The specific +1 Da shift ensures a distinct and easily resolvable peak in MS spectra, minimizing interference and improving quantitative accuracy.
| Evidence Dimension | Molecular Mass and Mass Spectrometry Shift |
|---|---|
| Target Compound Data | Molecular Weight: 181.16 g/mol; Mass Shift: M+1 |
| Comparator Or Baseline | Unlabeled D-Galactose (CAS 59-23-4): M = 180.16 g/mol; Mass Shift: M+0. D-Galactose-d2: M = 182.16 g/mol; Mass Shift: M+2 (inferred). D-Galactose-13C6: M = 186.16 g/mol; Mass Shift: M+6 (inferred). |
| Quantified Difference | Target compound has a unique +1 Da shift vs. unlabeled (0 Da), and is distinct from multi-labeled analogs (+2, +6 Da). |
| Conditions | Electrospray Ionization Mass Spectrometry (ESI-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. |
Why This Matters
This specific mass shift makes D-Galactose-d an ideal, non-interfering internal standard for the accurate quantitation of endogenous galactose in complex biological matrices.
- [1] Wong, M., Xu, G., Barboza, M., Maehr, R., & Lebrilla, C. B. (2020). Metabolic flux analysis of the neural cell glycocalyx reveals differential utilization of monosaccharides. Glycobiology, 30(11), 859–871. https://doi.org/10.1093/glycob/cwaa038 View Source
